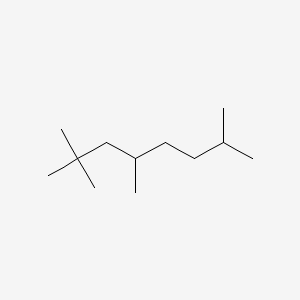
2,2,4,7-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7-Tetramethyloctane: is an organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol It is a branched alkane, characterized by the presence of four methyl groups attached to the octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyloctane can be achieved through several methods, including:
-
Alkylation of Alkanes: : One common method involves the alkylation of smaller alkanes using methylating agents under controlled conditions. For example, the reaction of 2,2,4-trimethylpentane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound .
-
Catalytic Hydrogenation: : Another approach involves the catalytic hydrogenation of unsaturated precursors. For instance, the hydrogenation of 2,2,4,7-tetramethyl-1-octene using a palladium catalyst can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize zeolite catalysts to facilitate the alkylation reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-Tetramethyloctane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or radical initiators
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
2,2,4,7-Tetramethyloctane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,4,7-Tetramethyloctane in various applications depends on its chemical structure and reactivity. In catalytic processes, its branched structure allows for efficient interactions with catalysts, leading to high selectivity and yield of desired products . In biological systems, its hydrophobic nature and branched structure influence its interactions with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyloctane: Another branched alkane with similar molecular weight and properties.
2,2,7,7-Tetramethyloctane: A structural isomer with different branching patterns.
2,2,3,4-Tetramethyloctane: Another isomer with distinct chemical properties.
Uniqueness
2,2,4,7-Tetramethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
62183-82-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,4,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)7-8-11(3)9-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
QHDQKPZLRKHEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















